REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[NH2:10][C:11]([NH2:13])=[O:12].[CH2:14]([O:16][C:17](=[O:22])[CH2:18][C:19]([CH3:21])=O)[CH3:15].B(F)(F)F.CCOCC.C(O)(=O)C>C1COCC1.C1(C)C=CC=CC=1.Cl[Cu]>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[C:18]([C:17]([O:16][CH2:14][CH3:15])=[O:22])=[C:19]([CH3:21])[NH:13][C:11](=[O:12])[NH:10]1 |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CuCl
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated NaHCO3 (50 mL), and EtOAc (100 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer with a white suspension was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1NC(NC(=C1C(=O)OCC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |